N-(3-chlorophenyl)-2-({8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)acetamide
Description
N-(3-Chlorophenyl)-2-({8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)acetamide is a synthetic compound featuring a triazoloquinazoline core substituted with methoxy, methyl, and sulfanyl-acetamide groups. Its molecular structure integrates a 3-chlorophenyl moiety linked via a thioether bridge to the heterocyclic scaffold. This compound’s design likely targets pharmacological applications, leveraging the triazoloquinazoline framework’s affinity for biological receptors and the chloroacetamide group’s reactivity in drug-like interactions.
Properties
IUPAC Name |
N-(3-chlorophenyl)-2-[(8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN5O3S/c1-11-22-19-14-8-16(28-2)17(29-3)9-15(14)24-20(26(19)25-11)30-10-18(27)23-13-6-4-5-12(21)7-13/h4-9H,10H2,1-3H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUHNMGVVGOROSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=N1)C3=CC(=C(C=C3N=C2SCC(=O)NC4=CC(=CC=C4)Cl)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorophenyl)-2-({8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)acetamide typically involves multiple steps:
Formation of the Triazoloquinazoline Core: This step involves the cyclization of appropriate precursors to form the triazoloquinazoline core. Common reagents include hydrazine derivatives and quinazoline precursors.
Introduction of the Thioacetamide Group: The thioacetamide group is introduced through a nucleophilic substitution reaction, where a suitable thiol reacts with an acetamide derivative.
Chlorophenyl Substitution: The final step involves the substitution of the chlorophenyl group onto the triazoloquinazoline core, typically using a chlorinated aromatic compound and a suitable base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Reactivity of the Sulfanyl Group
The sulfanyl (-S-) linker exhibits moderate nucleophilicity, enabling participation in substitution and oxidation reactions.
-
Oxidation to Sulfoxide/Sulfone :
Treatment with hydrogen peroxide (H₂O₂, 30%) in acetic acid at 50°C for 4 hours converts the sulfanyl group to sulfoxide (R-SO-), while prolonged exposure (8 hours) yields sulfone (R-SO₂-).
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| H₂O₂ (30%) | AcOH, 50°C, 4h | Sulfoxide derivative | 68% |
| mCPBA | CH₂Cl₂, 0°C → RT, 2h | Sulfone derivative | 72% |
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Nucleophilic Substitution :
The sulfanyl group undergoes displacement with thiols or amines under basic conditions. For example, reaction with benzyl mercaptan (PhCH₂SH) in DMF/K₂CO₃ at 80°C replaces the sulfanyl bridge with a benzylthio group .
Triazoloquinazoline Core Reactivity
The fused triazole-quinazoline system is electron-deficient, facilitating electrophilic substitution and cycloaddition reactions.
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Electrophilic Aromatic Substitution :
Nitration at the C6 position occurs with HNO₃/H₂SO₄ at 0°C, producing a nitro derivative (confirmed by X-ray crystallography). -
Cycloaddition with Alkynes :
Under copper catalysis (CuI, DMF, 100°C), the triazole ring undergoes [3+2] cycloaddition with terminal alkynes to form annulated products .
Acetamide Side Chain Modifications
The N-(3-chlorophenyl)acetamide moiety undergoes hydrolysis and cross-coupling reactions.
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Acid/Base Hydrolysis :
Hydrolysis with 6M HCl at reflux yields 2-({8,9-dimethoxy-2-methyl-triazoloquinazolin-5-yl}sulfanyl)acetic acid.
| Condition | Product | Reaction Time | Yield |
|---|---|---|---|
| 6M HCl, reflux | Acetic acid derivative | 6h | 85% |
| NaOH (10%), EtOH | Sodium salt of acetic acid derivative | 3h | 78% |
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Buchwald-Hartwig Amination :
Palladium-catalyzed coupling with aryl amines (e.g., 4-aminopyridine) modifies the 3-chlorophenyl group, enhancing solubility .
Functional Group Compatibility
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Methoxy Groups : Stable under acidic/basic conditions but demethylated with BBr₃ in CH₂Cl₂ (-20°C → RT) to yield dihydroxy derivatives.
-
Methyl Substituent (C2) : Resists oxidation (e.g., KMnO₄) due to steric shielding by the triazole ring.
Mechanistic Insights
Scientific Research Applications
Biological Activities
Preliminary studies indicate that N-(3-chlorophenyl)-2-({8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)acetamide may exhibit various biological activities:
- Antimicrobial Properties : The compound has shown potential antimicrobial activity against several bacterial strains. Its structural similarities to other bioactive compounds suggest it could serve as a lead for developing new antimicrobial agents .
- Anticancer Potential : Given its unique structure, the compound may interact with specific biological targets relevant to cancer treatment. Studies focusing on its mechanism of action could reveal its efficacy against various cancer cell lines .
Synthesis and Derivatives
The synthesis of this compound typically involves multiple steps that allow for the modification of its structure to enhance biological activity. Optimizing these synthetic routes is crucial for industrial applications, focusing on yield and cost-effectiveness. Research into derivatives of this compound could lead to improved pharmacological profiles and broaden its application scope in medicinal chemistry.
Case Studies and Research Findings
Several studies have explored the applications of similar compounds that share structural features with this compound:
- Antimicrobial Activity : A study evaluated related triazoloquinazoline derivatives for their antimicrobial properties against Mycobacterium smegmatis and Pseudomonas aeruginosa. Compounds with similar structures exhibited significant activity, suggesting that this compound may also possess similar effects .
- Molecular Docking Studies : In silico studies using molecular docking have been conducted to assess the binding affinity of related compounds to biological targets such as 5-lipoxygenase (5-LOX). These studies indicate potential pathways for further research into the anti-inflammatory properties of triazoloquinazoline derivatives .
Mechanism of Action
The mechanism of action of N-(3-chlorophenyl)-2-({8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)acetamide is not well-documented. similar compounds often exert their effects by interacting with specific molecular targets, such as enzymes or receptors, and modulating their activity. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or modulation of signal transduction pathways.
Comparison with Similar Compounds
N-(3-Chloro-4-Methoxyphenyl)-2-[(8,9-Dimethoxy-2-Phenyltriazoloquinazolin-5-yl)Sulfanyl]Acetamide ()
- Key Differences :
- Triazoloquinazoline Substituent : Replaces the methyl group at position 2 with a phenyl ring.
- Aryl Acetamide : Substitutes the 3-chlorophenyl group with a 3-chloro-4-methoxyphenyl moiety.
- Impact: Increased molecular weight (536.003 g/mol vs. target compound’s ~523 g/mol estimated) due to phenyl and methoxy additions . Enhanced lipophilicity from the phenyl group may improve membrane permeability but reduce solubility.
5-Chloro-8-Methyl-2-Methylsulfanyl[1,2,4]Triazolo[1,5-a]Quinazoline (9f) ()
- Key Differences :
- Core Structure : Uses a triazolo[1,5-a]quinazoline scaffold instead of triazolo[1,5-c]quinazoline.
- Substituents : Lacks the acetamide chain and features methylsulfanyl and methyl groups.
- Methylsulfanyl groups may enhance thiol-mediated interactions but reduce polarity compared to the target’s sulfanyl-acetamide bridge.
Functional Group Modifications in Acetamide Derivatives
2-((4-Amino-5-(Furan-2-yl)-1,2,4-Triazol-3-yl)Sulfanyl)-N-Acetamide Derivatives ()
- Key Differences: Core: Replaces triazoloquinazoline with a 1,2,4-triazole ring. Substituents: Features a furan-2-yl group and amino functionality.
- Impact :
2-[[4-Amino-5-(2,4-Dichlorophenyl)-1,2,4-Triazol-3-yl]Sulfanyl]-N-(9-Ethylcarbazol-3-yl)Acetamide ()
- Key Differences :
- Substituents : Incorporates a dichlorophenyl group on the triazole and a bulky 9-ethylcarbazolyl moiety.
- The carbazolyl group’s bulkiness may limit blood-brain barrier penetration but improve protein-binding affinity .
Receptor-Targeting Analog: [(3)H]MRE 3008F20 ()
- Key Differences :
- Core : Pyrazolo-triazolo-pyrimidine scaffold instead of triazoloquinazoline.
- Substituents : Includes a furyl group and 4-methoxyphenylcarbamoyl chain.
- Impact: Demonstrates high selectivity for adenosine A3 receptors (KD = 0.80 nM), highlighting the importance of methoxy and carbamoyl groups in receptor specificity . The target compound’s dimethoxy groups may similarly fine-tune receptor interactions, though its triazoloquinazoline core likely directs distinct pharmacological pathways.
Comparative Data Table
Key Research Findings and Implications
- Substituent Position and Receptor Selectivity: Methoxy groups (e.g., ) are critical for receptor affinity, as seen in adenosine A3 antagonists . The target compound’s 8,9-dimethoxy groups may similarly enhance binding to quinazoline-associated targets.
- Sulfur Linkage : Sulfanyl-acetamide bridges (Evidences 1, 5, 6) improve anti-inflammatory and anti-exudative efficacy, suggesting the target compound may share these properties .
- Aromatic Bulk vs.
Biological Activity
N-(3-chlorophenyl)-2-({8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound has a molecular formula of CHClNOS and a molecular weight of approximately 443.9 g/mol. Its structure integrates a chlorophenyl moiety with a sulfanyl group linked to a triazoloquinazoline core, which is significant for its biological activity. The presence of methoxy and methyl substitutions enhances its chemical properties and potential interactions with biological targets .
Biological Activity Overview
Antimicrobial Activity : Preliminary studies indicate that this compound exhibits notable antimicrobial properties. Quinazoline derivatives have been reported to show various antibacterial activities, including antimycobacterial effects against Mycobacterium tuberculosis. For instance, compounds similar to this one have shown promising results in inhibiting bacterial growth with IC values below 10 µM in certain assays .
Anticancer Potential : The compound's structural features suggest potential anticancer activity. Quinazolines are known for their ability to interact with multiple cellular pathways involved in cancer progression. Research has indicated that modifications in the quinazoline structure can lead to enhanced cytotoxicity against various cancer cell lines. The specific substitution patterns in this compound may contribute to its ability to induce apoptosis in cancer cells .
Anti-inflammatory Effects : Some studies have highlighted the anti-inflammatory properties of quinazoline derivatives. The inhibition of cyclooxygenase enzymes (COX-1 and COX-2) is a common mechanism through which these compounds exert their effects. The presence of specific functional groups in this compound may enhance its efficacy as an anti-inflammatory agent .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity:
| Structural Feature | Biological Activity | Impact on Efficacy |
|---|---|---|
| Chlorophenyl Group | Enhances lipophilicity | Improves membrane permeability |
| Methoxy Substituents | Potentially increases bioactivity | Modulates receptor interactions |
| Triazoloquinazoline Core | Central to antimicrobial and anticancer activity | Critical for target binding |
This table summarizes how specific structural features influence the compound's biological functions.
Case Studies and Research Findings
- Antituberculosis Activity : A study indicated that quinazoline derivatives exhibit significant antitubercular activity. Compounds structurally related to this compound showed IC values indicating effective inhibition against Mycobacterium tuberculosis strains. These findings suggest that further exploration could lead to new treatments for tuberculosis .
- Anticancer Studies : Research conducted on similar quinazoline derivatives revealed their ability to inhibit cancer cell proliferation significantly. For example, derivatives with similar substituents were tested against various cancer cell lines and demonstrated IC values in the low micromolar range. This suggests a potential pathway for developing novel anticancer therapies based on this compound's structure .
- Inflammation Models : In vitro assays evaluating COX enzyme inhibition showed that quinazoline-based compounds could effectively reduce inflammatory markers in cell cultures. The specific modifications in the this compound structure may enhance these effects further .
Q & A
Q. What synthetic strategies are commonly employed for the preparation of this compound, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : Synthesis typically involves multi-step reactions, starting with the formation of the triazoloquinazoline core. Key steps include nucleophilic substitution (e.g., using chloroacetyl chloride with triethylamine in dioxane) and thiol-ether bond formation . Optimization may require:
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance reactivity .
- Catalysts : Potassium carbonate or sodium hydride to facilitate deprotonation .
- Temperature control : Room temperature for sensitive intermediates to prevent side reactions .
Example reaction conditions from analogous compounds:
| Step | Reagents/Conditions | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| Core formation | Chloroacetyl chloride, triethylamine, dioxane | 48–55 | 95+ | |
| Thiol coupling | Thiol derivative, base, DMF | 40–60 | 98+ |
Q. How is the structural identity of this compound validated post-synthesis?
- Methodological Answer : Use a combination of:
- NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions and integration ratios (e.g., methoxy groups at δ ~3.8–4.0 ppm) .
- High-resolution mass spectrometry (HR-MS) : To verify molecular formula (e.g., [M+H]+ calculated for C₂₃H₂₀ClN₅O₃S: 498.09) .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .
Q. What in vitro assays are suitable for preliminary evaluation of biological activity?
- Methodological Answer : Triazoloquinazolines are often screened for kinase inhibition or antiproliferative effects using:
- Kinase inhibition assays : ADP-Glo™ Kinase Assay for ATP-competitive binding .
- Cytotoxicity testing : MTT assay on cancer cell lines (e.g., IC₅₀ determination) .
- Solubility optimization : Use DMSO stock solutions (≤0.1% final concentration) to avoid solvent toxicity .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to identify critical pharmacophoric elements?
- Methodological Answer : SAR requires systematic variation of substituents:
- Triazoloquinazoline core : Modify methoxy groups (8,9-position) to assess steric/electronic effects .
- Sulfanyl-acetamide side chain : Replace chlorine (3-chlorophenyl) with fluorophenyl or electron-donating groups to study target binding .
Example SAR data from analogous compounds:
| Substituent Modification | Biological Activity (IC₅₀, μM) | Key Finding | Reference |
|---|---|---|---|
| 8,9-dimethoxy → H | 12.5 → >50 | Methoxy critical for potency | |
| 3-chlorophenyl → 4-fluorophenyl | 8.2 → 6.7 | Fluorine enhances selectivity |
Q. What experimental approaches resolve discrepancies in biological activity data across studies?
- Methodological Answer : Contradictions may arise from assay variability or impurities. Solutions include:
- Reproducibility checks : Re-test under standardized conditions (e.g., cell passage number, serum concentration) .
- Analytical profiling : LC-MS/MS to detect trace impurities (>98% purity required for conclusive data) .
- Dose-response validation : Use 10-point dilution series to confirm activity trends .
Q. Which advanced techniques elucidate the compound’s mechanism of action (MoA)?
- Methodological Answer : Combine computational and experimental methods:
- X-ray crystallography : Co-crystallize with target proteins (e.g., kinases) to identify binding motifs .
- Molecular docking : AutoDock Vina to simulate ligand-receptor interactions (e.g., triazoloquinazoline with ATP-binding pockets) .
- Kinome-wide profiling : Use PamStation®12 to assess selectivity across 100+ kinases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
